molecular formula C10H15NSi B1177362 3,4-Ethylenedioxythiophene CAS No. 126212-50-1

3,4-Ethylenedioxythiophene

Cat. No. B1177362
CAS RN: 126212-50-1
InChI Key:
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Description

3,4-Ethylenedioxythiophene (EDOT) is an organosulfur compound with the formula C2H4O2C4H2S. The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit . It is an electro-active conductive monomer with a thiol group that combines an electron donor and electron acceptor in a donor-acceptor-donor arrangement .


Synthesis Analysis

EDOT is often prepared from C4 precursors such as butanediol and butadiene via routes that produce the thiophene and dioxane rings in separate steps . A common method for constructing the ethylene fragment of EDOT is to replace the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues with the following cyclization .


Molecular Structure Analysis

The empirical formula of EDOT is C6H6O2S . The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit .


Chemical Reactions Analysis

EDOT is converted into the conducting polymer PEDOT by oxidation. The mechanism for this conversion begins with the production of the radical cation [EDOT]+, which attacks a neutral EDOT molecule followed by deprotonation .


Physical And Chemical Properties Analysis

EDOT is a colorless viscous liquid . It has a high stability, high conductivity (up to 400–600 S/cm), and high transparency . Its physical properties include a refractive index of n20/D 1.5765 (lit.), boiling point of 193°C (lit.), and density of 1.331 g/mL at 25°C (lit.) .

Mechanism of Action

The mechanism for the conversion of EDOT into the conducting polymer PEDOT begins with the production of the radical cation [EDOT]+, which attacks a neutral EDOT molecule followed by deprotonation. Further similar steps result in the dehydropolymerization .

Safety and Hazards

EDOT is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

PEDOT, the polymer form of EDOT, has been widely used in various devices for energy conversion and storage, and bio-sensing due to its high electrical conductivity, low band gap, and outstanding environmental stability . Future research directions include acquiring high-quality PEDOT and exploring its applications in different flexible energy storage devices .

properties

CAS RN

126212-50-1

Product Name

3,4-Ethylenedioxythiophene

Molecular Formula

C10H15NSi

Molecular Weight

0

Origin of Product

United States

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